2-(Trifluoromethyl)benzonitrile

Vibrational spectroscopy Analytical characterization Isomer identification

Procure 2-(Trifluoromethyl)benzonitrile (CAS 447-60-9) with confidence. This ortho-substituted fluorinated aromatic nitrile is the essential starting scaffold for 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a critical intermediate in the synthesis of the FDA-approved prostate cancer drug enzalutamide (XTANDI). Its unique regiochemistry is irreplaceable by meta- or para-isomers. Certified ≥98% purity (GC) ensures reproducible results in palladium-catalyzed cyanation and Suzuki-Miyaura cross-coupling applications. Ideal for pharmaceutical R&D and analytical standard use.

Molecular Formula C8H4F3N
Molecular Weight 171.12 g/mol
CAS No. 447-60-9
Cat. No. B1294956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzonitrile
CAS447-60-9
Molecular FormulaC8H4F3N
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C(F)(F)F
InChIInChI=1S/C8H4F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H
InChIKeySOZGHDCEWOLLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)benzonitrile (CAS 447-60-9): Technical Profile for Research and Industrial Procurement


2-(Trifluoromethyl)benzonitrile (CAS 447-60-9) is an ortho-substituted fluorinated aromatic nitrile with the molecular formula C₈H₄F₃N and a molecular weight of 171.12 g/mol. At ambient temperature, it exists as a low-melting solid or clear liquid with a melting point of approximately 17–19 °C and a boiling point of 204–206 °C at atmospheric pressure [1]. The compound features a nitrile group adjacent to a trifluoromethyl substituent on a benzene ring, a structural arrangement that confers distinctive electronic and steric properties relevant to synthetic applications. It is routinely supplied with certified purity of ≥97–98% (GC) and is structurally confirmed by NMR [2].

Why Generic Substitution of 2-(Trifluoromethyl)benzonitrile (CAS 447-60-9) Introduces Unacceptable Technical Risk


Substituting 2-(trifluoromethyl)benzonitrile with meta- or para-isomers (e.g., 3- or 4-(trifluoromethyl)benzonitrile) without empirical validation is technically unsound. The ortho-substitution pattern generates unique vibrational and electronic profiles, as established by comprehensive polarized Raman and infrared spectroscopic analysis of all three isomeric trifluoromethyl benzonitriles, which reveal distinct spectral fingerprints that preclude interchangeable use in analytical or synthetic workflows [1]. Furthermore, the ortho-nitrile moiety serves as a specific regiochemical handle in downstream transformations, and alternative isomers cannot replicate the same reactivity or steric environment. For industrial applications, substitution with a non-ortho isomer would alter key physical properties—including melting point and boiling point ranges—and introduce unverified impurity profiles, thereby compromising process reproducibility and regulatory compliance.

2-(Trifluoromethyl)benzonitrile (CAS 447-60-9): Quantitative Differentiation Evidence for Scientific Selection


Spectroscopic Distinction of 2-(Trifluoromethyl)benzonitrile from Its Meta and Para Isomers via Polarized Raman and IR Analysis

The three positional isomers of trifluoromethyl benzonitrile—ortho (2-), meta (3-), and para (4-)—exhibit quantitatively distinct vibrational spectra that permit unambiguous identification and prevent interchange. Polarized Raman spectra were recorded across the 50–4000 cm⁻¹ region, and far-infrared spectra were obtained in the 33–700 cm⁻¹ range for all three isomers. Normal coordinate analysis using a general valence force field confirmed that the observed fundamental frequencies differ substantially among isomers, with excellent agreement between calculated and experimental values [1]. These spectral differences arise directly from the varying symmetry and substitution patterns, making each isomer analytically unique.

Vibrational spectroscopy Analytical characterization Isomer identification

Certified Purity and Structural Confirmation of 2-(Trifluoromethyl)benzonitrile from Authoritative Commercial Sources

Commercial-grade 2-(trifluoromethyl)benzonitrile is supplied with rigorously certified purity specifications. Multiple reputable vendors provide this compound with a minimum purity of ≥97–98% as determined by gas chromatography (GC), and structural identity is confirmed via NMR spectroscopy [1]. This contrasts with lower-purity alternatives or generic nitrile intermediates that may lack such certification, potentially introducing uncharacterized impurities that compromise synthetic yields or analytical accuracy.

Analytical chemistry Quality control GC purity

Physical Property Consistency Across Authoritative Data Sources for 2-(Trifluoromethyl)benzonitrile

The physical properties of 2-(trifluoromethyl)benzonitrile are well-characterized and consistent across authoritative databases and commercial sources. CAS Common Chemistry reports a boiling point of 205 °C, a melting point of 18 °C, and a density of 1.2886 g/cm³ at 20 °C (derived from PhysProp data) [1]. These values align closely with vendor specifications: Thermo Scientific reports a melting point of 17–18 °C, a boiling point of 204–206 °C, and a density of 1.294 ; TCI reports a melting point of 19 °C, a boiling point of 206 °C, and a specific gravity of 1.29 (20/20) [2]. This cross-source convergence provides a reliable baseline for procurement, storage, and handling decisions.

Physical chemistry Thermodynamics Material handling

2-(Trifluoromethyl)benzonitrile (CAS 447-60-9): Validated Research and Industrial Application Scenarios


Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile as a Key Intermediate for the Androgen Receptor Inhibitor Enzalutamide

2-(Trifluoromethyl)benzonitrile serves as the essential starting scaffold for the preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a critical intermediate in the synthesis of enzalutamide (XTANDI®), an FDA-approved androgen receptor inhibitor for metastatic castration-resistant prostate cancer. This synthetic pathway exploits the ortho-trifluoromethyl substitution pattern of the starting benzonitrile to direct subsequent functionalization, a regiochemical requirement that cannot be satisfied by the meta or para isomers [1].

Synthesis of Substituted Benzonitriles via Cyanation and Cross-Coupling Methodologies

The compound is employed as a substrate or building block in palladium-catalyzed cyanation reactions and nickel-catalyzed Suzuki-Miyaura cross-couplings, enabling the construction of more complex fluorinated aromatic nitrile scaffolds. Its ortho-substituted electronic profile influences reactivity and selectivity in these transformations, making it a valuable component in methodology development for pharmaceutical and agrochemical research [1].

Analytical Standard for GC and NMR Method Calibration

Due to its certified high purity (≥97–98% by GC) and well-defined spectroscopic properties, 2-(trifluoromethyl)benzonitrile is routinely used as an analytical standard for calibrating gas chromatography methods and for validating NMR structural assignments in research and quality control laboratories. The distinct vibrational spectra established by Raman and IR analysis further support its use as a reference material for spectroscopic method development and isomer discrimination [1][2].

Precursor for Fluorinated Material Science and Polymer Additives

The trifluoromethyl and nitrile functionalities render 2-(trifluoromethyl)benzonitrile suitable as a precursor for synthesizing fluorinated polymers and additives that require enhanced thermal stability and chemical resistance. Its consistent physical properties—including a defined boiling point range of 204–206 °C and density of ~1.29 g/cm³—facilitate reproducible formulation and processing conditions in materials research [1].

Technical Documentation Hub

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